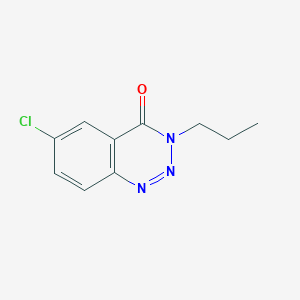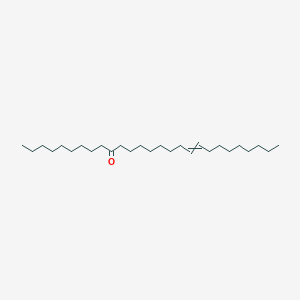![molecular formula C33H36N2O2 B12589902 3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione CAS No. 872725-65-0](/img/structure/B12589902.png)
3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione is a complex organic compound that features a piperazine ring substituted with cyclohexyl groups and a pyrene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . The reaction conditions often require the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and may involve deprotection steps to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Wirkmechanismus
The mechanism by which 3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione exerts its effects is not fully understood. it is believed to interact with molecular targets through its piperazine ring and pyrene moiety, potentially affecting various biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione: This compound has a similar piperazine core but differs in its substituents, leading to different properties and applications.
Other Piperazine Derivatives: Various piperazine derivatives with different substituents can be compared to highlight the unique features of 3,5-Dicyclohexyl-1-[(pyren-1-yl)methyl]piperazine-2,6-dione.
Uniqueness
The uniqueness of this compound lies in its combination of cyclohexyl groups and a pyrene moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
872725-65-0 |
|---|---|
Molekularformel |
C33H36N2O2 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
3,5-dicyclohexyl-1-(pyren-1-ylmethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C33H36N2O2/c36-32-30(24-8-3-1-4-9-24)34-31(25-10-5-2-6-11-25)33(37)35(32)20-26-17-16-23-15-14-21-12-7-13-22-18-19-27(26)29(23)28(21)22/h7,12-19,24-25,30-31,34H,1-6,8-11,20H2 |
InChI-Schlüssel |
HDQMOLGOUGLKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)C(N2)C3CCCCC3)CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


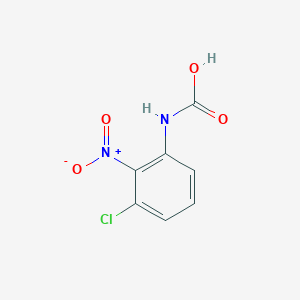
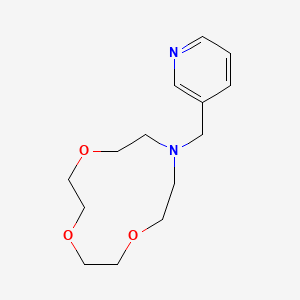
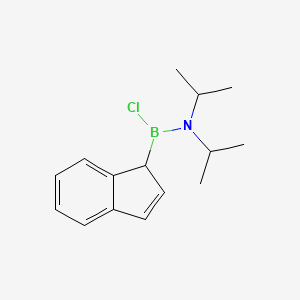
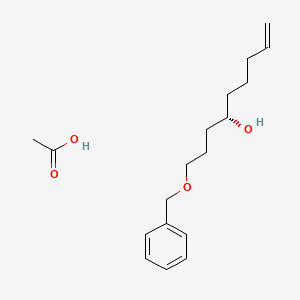
![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)
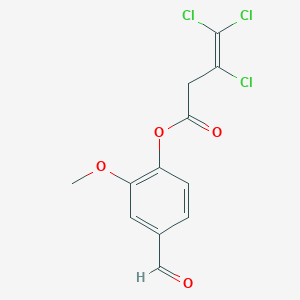
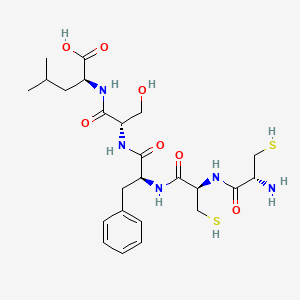
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)
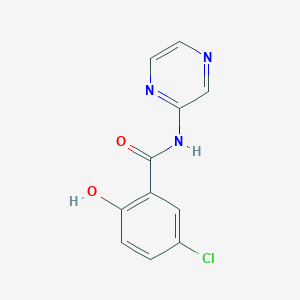

![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)
